molecular formula C18H16ClN3O4S B2609408 ethyl 5-(2-chloropropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851946-92-4

ethyl 5-(2-chloropropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2609408
CAS No.: 851946-92-4
M. Wt: 405.85
InChI Key: LPLIJPZRVNNUFA-UHFFFAOYSA-N
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Description

Ethyl 5-(2-chloropropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. This structure is characterized by:

  • A thieno[3,4-d]pyridazine scaffold, combining sulfur-containing thiophene and nitrogen-rich pyridazine rings.
  • A 2-chloropropanamido substituent at position 5, introducing a reactive chloroalkyl group.

Properties

IUPAC Name

ethyl 5-(2-chloropropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S/c1-3-26-18(25)14-12-9-27-16(20-15(23)10(2)19)13(12)17(24)22(21-14)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLIJPZRVNNUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-chloropropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-d]pyridazine core.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable catalyst.

    Amidation: The 2-chloropropanamido group is introduced through an amidation reaction, where the appropriate amine reacts with an acid chloride or anhydride.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-chloropropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and thieno[3,4-d]pyridazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halides, organometallic compounds, and acids/bases are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Ethyl 5-(2-chloropropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Industrial Applications: The compound’s properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-(2-chloropropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

The compound’s uniqueness lies in its 2-chloropropanamido group , which distinguishes it from analogs. Key comparisons include:

Compound Substituent at Position 5 Core Structure Key Properties
Target Compound 2-Chloropropanamido Thieno[3,4-d]pyridazine Likely enhanced electrophilicity due to Cl; potential for nucleophilic substitution
BE99819 () 2H-1,3-Benzodioxole-5-amido Thieno[3,4-d]pyridazine Increased aromaticity from benzodioxole; possible metabolic stability
Patent Derivative () Methyl-sulfonylethyl Thieno[3,4-c]pyrrole Sulfonyl group enhances solubility and hydrogen-bonding capacity

Key Observations :

  • The chlorine atom in the target compound may improve binding affinity in biological targets (e.g., enzyme inhibition) compared to non-halogenated analogs.
  • Ethyl carboxylate at position 1 contrasts with the methyl sulfonyl group in ’s derivative, suggesting divergent solubility profiles.

Research Implications and Limitations

Structural Validation Challenges

While SHELX-based refinement and validation protocols are standard for similar compounds, the absence of crystallographic data for the target compound necessitates caution in interpreting its reactivity and stereochemistry.

Biological Activity

Ethyl 5-(2-chloropropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thieno[3,4-d]pyridazine core structure with a chloropropanamido side chain and a phenyl group. The molecular formula is C18H15ClN3O4SC_{18}H_{15}ClN_3O_4S with a molecular weight of 440.3g/mol440.3\,g/mol .

PropertyValue
Molecular FormulaC18H15ClN3O4S
Molecular Weight440.3 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thieno[2,3-d]pyrimidines demonstrated effective antibacterial activity against various Gram-positive and Gram-negative bacteria .

Key Findings:

  • In vitro assays revealed that compounds with thienopyrimidinone rings and substituted amido or imino side chains showed potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus.
  • Minimum inhibitory concentrations (MICs) were determined for several derivatives, indicating their potential as antimicrobial agents.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets within microbial cells, leading to inhibition of key enzymes or disruption of cellular processes.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial cell wall synthesis or metabolic pathways.
  • DNA Binding: It may also bind to DNA or proteins involved in replication and transcription processes, leading to cell death in susceptible organisms.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Antimicrobial Efficacy:
    • A series of thienopyrimidine derivatives were synthesized and tested for their antibacterial properties. Compounds with structural similarities to ethyl 5-(2-chloropropanamido)-4-oxo-3-phenyl showed significant activity against M. tuberculosis and other pathogens .
  • Toxicity Assessment:
    • Hemolytic assays were conducted on potent derivatives to assess their toxicity levels. Most compounds were found to be non-toxic at concentrations up to 200μmol/L200\mu mol/L, indicating a favorable safety profile .

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